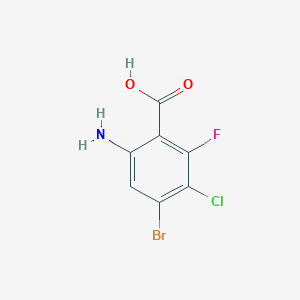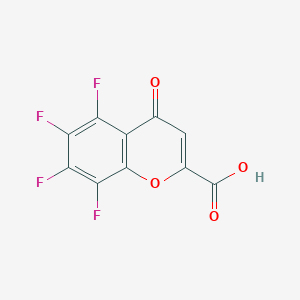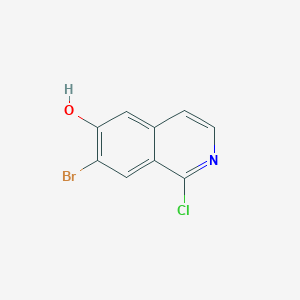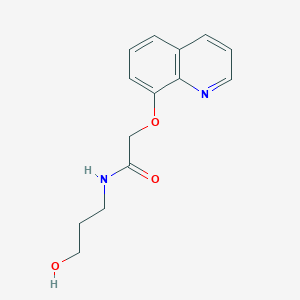
6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid is a polysubstituted benzoic acid derivative. This compound is characterized by the presence of amino, bromo, chloro, and fluoro substituents on the benzene ring, making it a highly functionalized molecule. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of benzoic acid derivatives followed by amination. For instance, starting with a benzoic acid derivative, bromination, chlorination, and fluorination can be sequentially performed under controlled conditions to introduce the respective halogens. Amination can then be achieved using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, chloro, fluoro) can be substituted by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of multiple substituents allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloro-2-fluorobenzoic acid
- 2-Amino-6-fluorobenzoic acid
- 4-Bromo-2-chloro-6-fluorobenzoic acid
Uniqueness
6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid is unique due to the combination of amino, bromo, chloro, and fluoro substituents on the benzene ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H4BrClFNO2 |
|---|---|
Molecular Weight |
268.47 g/mol |
IUPAC Name |
6-amino-4-bromo-3-chloro-2-fluorobenzoic acid |
InChI |
InChI=1S/C7H4BrClFNO2/c8-2-1-3(11)4(7(12)13)6(10)5(2)9/h1H,11H2,(H,12,13) |
InChI Key |
GALWJBBPWFOPED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)

